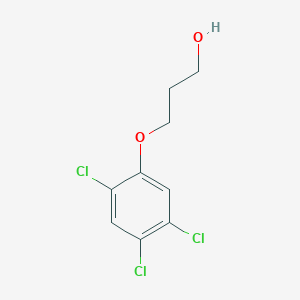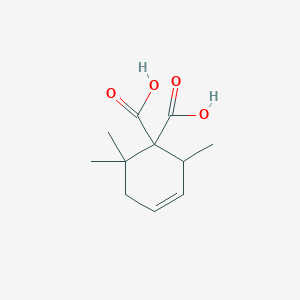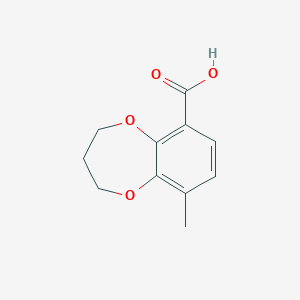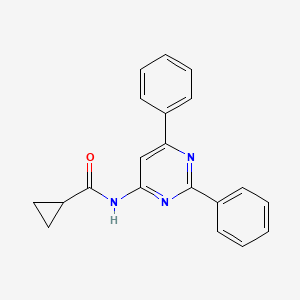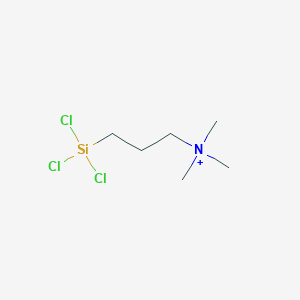
N,N,N-Trimethyl-3-(trichlorosilyl)propan-1-aminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Trimethyl-3-(trichlorosilyl)propan-1-aminium: is a chemical compound known for its unique properties and applications in various fields. It is a quaternary ammonium compound with a trichlorosilyl group attached to the propan-1-aminium structure. This compound is often used in the synthesis of other chemicals and has applications in surface modification, catalysis, and as an intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Initial Reaction: The synthesis begins with the reaction of with to form .
Hydrolysis: The nitrile group is then hydrolyzed to form .
Amidation: The acid is converted to an amide using .
Quaternization: Finally, the amide is quaternized with methyl iodide to form N,N,N-Trimethyl-3-(trichlorosilyl)propan-1-aminium .
Industrial Production Methods:
- The industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like or .
Reduction: Reduction reactions can be carried out using or .
Substitution: The trichlorosilyl group can be substituted with other functional groups using reagents like or .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Grignard reagents, organolithium compounds, inert atmosphere.
Major Products Formed:
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of silanes.
Substitution: Formation of various organosilicon compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a catalyst in organic synthesis.
- Acts as an intermediate in the production of other chemicals.
Biology:
- Utilized in the modification of biomolecules for research purposes.
- Employed in the development of biocompatible materials .
Medicine:
- Investigated for potential use in drug delivery systems .
- Studied for its antimicrobial properties .
Industry:
- Applied in surface modification to enhance material properties.
- Used in the production of coatings and adhesives .
Wirkmechanismus
Mechanism:
- The compound exerts its effects through the interaction of the trichlorosilyl group with various substrates. This interaction can lead to the formation of covalent bonds with organic and inorganic materials, modifying their surface properties.
Molecular Targets and Pathways:
- Targets include hydroxyl groups on surfaces, leading to the formation of siloxane bonds .
- Pathways involve nucleophilic substitution and addition reactions .
Vergleich Mit ähnlichen Verbindungen
- N-Trimethoxysilylpropyl-N,N,N-trimethylammonium chloride
- N-Trimethylsilylpropyl-N,N,N-trimethylammonium chloride
- N-Trimethylsilylpropyl-N,N,N-trimethylammonium bromide
Comparison:
- N,N,N-Trimethyl-3-(trichlorosilyl)propan-1-aminium is unique due to the presence of the trichlorosilyl group , which imparts distinct reactivity and properties compared to other similar compounds. This makes it particularly useful in applications requiring strong covalent bonding and surface modification .
Eigenschaften
IUPAC Name |
trimethyl(3-trichlorosilylpropyl)azanium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15Cl3NSi/c1-10(2,3)5-4-6-11(7,8)9/h4-6H2,1-3H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQAZYQAUCTNRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCC[Si](Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl3NSi+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626062 |
Source


|
| Record name | N,N,N-Trimethyl-3-(trichlorosilyl)propan-1-aminium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
664996-01-4 |
Source


|
| Record name | N,N,N-Trimethyl-3-(trichlorosilyl)propan-1-aminium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-2-[(R)-(2-methoxyphenyl)sulfanyl-phenylmethyl]morpholine](/img/structure/B12520902.png)
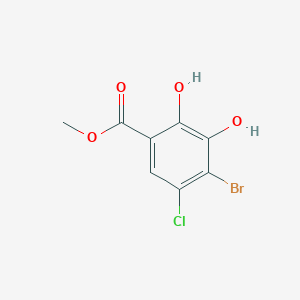
![4-[(4-Carboxyphenyl)methyl]naphthalene-1-carboxylic acid](/img/structure/B12520912.png)
![2-[3,5-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenoxy]-4,6-dichloro-1,3,5-triazine](/img/structure/B12520913.png)
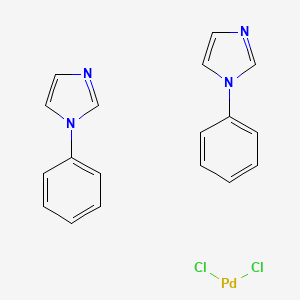
![2-(6-Methoxy-3'-methyl-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12520922.png)
![2-[Methyl(propyl)amino]ethanol](/img/structure/B12520925.png)
![2-[(4-tert-Butylphenoxy)methyl]benzonitrile](/img/structure/B12520927.png)
